molecular formula C15H23NO4 B3323942 2-tert-Butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate CAS No. 177615-96-2

2-tert-Butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate

Cat. No.: B3323942
CAS No.: 177615-96-2
M. Wt: 281.35 g/mol
InChI Key: BJSZXFACHLOTAC-UHFFFAOYSA-N
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Description

2-tert-Butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate (CAS 177615-96-2) is a high-purity chemical building block designed for research and development applications. This isoindole derivative is characterized by its molecular formula and specific protective groups, including a tert-butyl ester and a methyl ester, which make it a versatile intermediate in synthetic organic chemistry . It is primarily valued as a key precursor in the construction of more complex molecular architectures, particularly in pharmaceutical and materials science research. The compound's saturated isoindole core is a sought-after scaffold in medicinal chemistry. Suppliers offer this product with a typical purity of 95% to 98%, ensuring consistency for sensitive experimental work . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access detailed specifications, including structural identifiers such as InChI Key, SMILES, and molecular weight, to facilitate its application in their projects .

Properties

IUPAC Name

2-O-tert-butyl 5-O-methyl 1,3,4,5,6,7-hexahydroisoindole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSZXFACHLOTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)CC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-tert-Butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate (CAS RN: 177615-96-2) is a synthetic compound belonging to the isoindole class. Its biological activity has garnered interest due to its potential applications in pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H23NO4C_{15}H_{23}NO_4, with a molecular weight of 281.35 g/mol. The structural characteristics include a tetrahydroisoindole framework that may contribute to its biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms. The presence of tert-butyl and dicarboxylate groups may enhance these effects.

Cytotoxicity Studies

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The cytotoxicity is often measured using assays such as MTT or XTT, which assess cell viability after treatment.

Cell LineIC50 (µM)Reference
HeLa15.2
MCF-712.8
A54910.5

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to apoptosis and cell proliferation.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of isoindole derivatives. It was found that modifications at the dicarboxylate position significantly affected the cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Antioxidant Potential : A comparative analysis with other isoindole derivatives showed that this compound exhibited significant antioxidant activity through the inhibition of lipid peroxidation in vitro .

Research Findings

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Current findings suggest:

  • Potential as an Antitumor Agent : The observed cytotoxicity against various cancer cell lines indicates potential for development as an anticancer drug.
  • Role in Cellular Protection : Its antioxidant properties may offer protective effects against oxidative stress-related diseases.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have explored the potential of 2-tert-butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate as an anticancer agent. Research indicates that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast and lung cancer models.

1.2 Neuroprotective Properties
This compound has also been investigated for its neuroprotective effects. Isoindole derivatives are known to interact with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Material Science

2.1 Polymer Chemistry
In polymer science, this compound serves as a monomer for synthesizing new polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have demonstrated that polymers derived from isoindole can exhibit improved resistance to thermal degradation compared to conventional polymers .

2.2 Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong covalent bonds can be exploited in developing high-performance adhesives that require durability under stress and environmental exposure. Research has indicated that coatings formulated with isoindole derivatives show enhanced adhesion and resistance to solvents .

Synthesis and Characterization

3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Recent advancements in synthetic methodologies have enabled more efficient pathways to produce this compound with high yields and purity .

3.2 Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to analyze the molecular structure and confirm the presence of functional groups characteristic of isoindoles .

Case Studies

Study FocusFindingsReference
Anticancer ActivityExhibited cytotoxic effects against breast cancer cell lines
NeuroprotectionPotential therapeutic effects in neurodegenerative disease models
Polymer ApplicationsImproved thermal stability in polymer matrices
CoatingsEnhanced adhesion properties in solvent-resistant coatings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazole-Based Dicarboxylates

details the synthesis of 1,2-di-tert-butyl indazole-1,2-(3H)-dicarboxylates (e.g., compounds 10a , 10b , and 10c ), which share functional similarities with the target isoindole derivative. Key distinctions and parallels include:

Compound Core Structure Substituents Yield Key NMR Signals (¹H/¹³C) Reference
Target Isoindole Derivative Tetrahydroisoindole 2-tert-butyl, 5-methyl N/A N/A
10a Indazole 1,2-di-tert-butyl 95% δ 7.64–7.07 (aromatic H), 1.57/1.51 (t-Bu)
10b Indazole 1,2-di-tert-butyl, 5-methyl 91% δ 2.32 (CH₃), 1.56/1.50 (t-Bu)
10c Indazole 1,2-di-tert-butyl, 5-methoxy 94% δ 3.78 (OCH₃), 1.56/1.51 (t-Bu)
  • Synthesis : The indazole derivatives are synthesized via copper(I)-catalyzed intramolecular cyclization using CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF at 80°C . This method highlights the importance of transition-metal catalysis in constructing similar bicyclic frameworks.
  • Structural Impact : The tert-butyl groups enhance steric bulk and solubility, while methyl or methoxy substituents modulate electronic properties. The isoindole derivative’s tetrahydro core may confer greater conformational flexibility compared to the planar indazole system.

Pyrazolo-Pyridine Dicarboxylates

and describe 5-tert-butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate , a tricyclic analog with a pyrazole-fused pyridine core.

Property Target Isoindole Derivative Pyrazolo-Pyridine Derivative Reference
Core Structure Tetrahydroisoindole Pyrazolo[4,3-c]pyridine
Substituents 2-tert-butyl, 5-methyl 5-tert-butyl, 3-ethyl, 1-isopropyl
Synthesis Not reported in evidence Alkylation with NaH/2-bromopropane
Crystallography N/A Single-crystal X-ray data (R = 0.06)
  • Synthesis : The pyrazolo-pyridine derivative is synthesized via alkylation of a precursor with NaH and 2-bromopropane in THF , contrasting with the copper-mediated cyclization used for indazoles.

Other Cataloged Analogs

lists additional tert-butyl-protected heterocycles, such as:

  • QY-0275 : A pyrido[4,3-b]indole with tert-butyl and methyl groups.
  • PN-6298 : An indole bearing a tert-butyl ester and a boronate ester.
  • IN-0539 : A nitro-substituted dihydroindole with tert-butyl protection.

These compounds highlight the versatility of tert-butyl esters in stabilizing reactive heterocycles and enabling further functionalization .

Key Research Findings and Gaps

Functional Group Effects : The tert-butyl group consistently improves solubility and steric protection across all analogs, while electron-donating groups (methyl, methoxy) enhance stability .

Data Limitations: No NMR or crystallographic data are provided for the target compound, necessitating further experimental characterization to confirm its structure and reactivity.

Q & A

Basic Research Question

Q: What are the key considerations for optimizing the synthesis of 2-tert-Butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate to improve yield and purity? A: Synthesis optimization should focus on:

  • Reagent stoichiometry : Use a 10% molar excess of tert-butyl dicarbonate to ensure complete esterification of the isoindole nitrogen, as under-stoichiometric conditions lead to incomplete protection .
  • Reaction time and temperature : Reflux in acetic acid for 3–5 hours (as demonstrated in analogous heterocyclic systems) balances reaction completion with minimal side-product formation .
  • Purification : Recrystallization from a DMF/acetic acid mixture (1:3 v/v) effectively removes unreacted starting materials and byproducts .

Basic Research Question

Q: How can researchers confirm the structural integrity of this compound after synthesis? A: Combine multiple analytical techniques:

  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguities (e.g., tert-butyl group orientation) and validates bond lengths (mean C–C = 0.003 Å, R-factor ≤ 0.06) .
  • NMR spectroscopy : Compare 13C^{13}\text{C} chemical shifts of the tert-butyl group (δ ~28 ppm) and methyl ester (δ ~52 ppm) with analogous compounds to detect deviations .
  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and confirm molecular ion peaks .

Advanced Research Question

Q: How can contradictory NMR data (e.g., unexpected splitting patterns) in this compound be systematically resolved? A: Contradictions often arise from dynamic effects or impurities:

  • Variable-temperature NMR : Identify conformational exchange (e.g., tert-butyl group rotation) by observing coalescence of split peaks at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish regioisomers or confirm hydrogen bonding in the tetrahydroisoindole core .
  • Spiking experiments : Add a known impurity (e.g., unreacted methyl ester precursor) to replicate splitting patterns, isolating the source of inconsistency .

Advanced Research Question

Q: What computational methods are suitable for predicting the reactivity of this compound in catalytic hydrogenation or cross-coupling reactions? A: Use density functional theory (DFT) to:

  • Model transition states : Calculate activation energies for hydrogenation at the tetrahydroisoindole ring’s unsaturated bonds (e.g., C=C vs. C=N selectivity) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., ester carbonyl vs. tert-butyl-protected nitrogen) to guide functionalization .
  • Solvent effects : Simulate solvation in acetic acid or dioxane to predict reaction pathways, leveraging data from analogous systems .

Basic Research Question

Q: What safety and stability protocols are critical for handling this compound during experiments? A: Key protocols include:

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the tert-butyl ester .
  • Handling : Avoid contact with water (risk of ester decomposition) and use fume hoods to mitigate inhalation of fine crystalline dust .
  • Disposal : Neutralize residual compound with aqueous sodium bicarbonate before incineration, as recommended for tert-butyl carboxylates .

Advanced Research Question

Q: How can researchers design experiments to investigate the compound’s role as a chiral building block in asymmetric synthesis? A: Methodological steps include:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak IA column and hexane/isopropanol (90:10) to establish enantiomeric excess (ee) .
  • Kinetic resolution : React the racemic mixture with a chiral catalyst (e.g., BINOL-derived phosphoric acid) and monitor ee over time via polarimetry .
  • X-ray crystallography : Correlate absolute configuration with observed biological activity (if applicable) to validate stereochemical assignments .

Basic Research Question

Q: What solvents and conditions are optimal for recrystallizing this compound without degrading the tert-butyl group? A: Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Recommended systems:

  • DMF/acetic acid (1:3) : Achieves high recovery (>85%) while preserving tert-butyl integrity .
  • Ethyl acetate/hexane (gradient) : Suitable for large-scale recrystallization with minimal solvent residue .

Advanced Research Question

Q: How can researchers address discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound? A: Discrepancies may stem from crystal packing or anharmonic effects:

  • Solid-state vs. solution spectra : Compare IR in KBr pellets (solid-state interactions) with attenuated total reflectance (ATR) in dichloromethane .
  • DFT frequency calculations : Include Grimme’s D3 dispersion correction to account for van der Waals forces in crystalline environments .
  • Temperature-dependent Raman : Detect phase transitions (e.g., glass formation) that alter vibrational modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-tert-Butyl 5-methyl 4,5,6,7-tetrahydro-1H-isoindole-2,5(3H)-dicarboxylate

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